molecular formula C10H14ClN B590577 3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 112794-28-2

3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B590577
CAS RN: 112794-28-2
M. Wt: 183.679
InChI Key: RMMOKSHDKADJNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ analogs has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . Commonly used synthetic strategies for constructing the core scaffold have been discussed . Tricarbonyl (N-methyl-1,2,3,4-tetrahydroisoquinolines)chromium undergoes stereoselective 4-exo-deprotonation and subsequent electrophilic additions to generate the corresponding 4-exo-derivatives .

Scientific Research Applications

Biological Activities

THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This makes them valuable in the development of new drugs and therapies.

Medicinal Chemistry

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . These analogs are being studied for their potential medicinal applications.

Structural-Activity Relationship (SAR) Studies

SAR studies are crucial in understanding the relationship between the structure of THIQ compounds and their biological activities . These studies can guide the design of more effective drugs.

Mechanism of Action

Understanding the mechanism of action of THIQ compounds is essential for predicting their effects and potential side effects . This knowledge can inform the development of safer and more effective drugs.

Synthetic Strategies

Commonly used synthetic strategies for constructing the core scaffold of THIQ compounds have been discussed in the literature . These strategies are important for the large-scale production of these compounds for research and therapeutic use.

Proteomics Research

1,2,3,4-Tetrahydro-3-methylisoquinoline Hydrochloride is used in proteomics research . Proteomics is the large-scale study of proteins, and this compound can be used to investigate protein function and interactions.

Mechanism of Action

Target of Action

3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, also known as 1,2,3,4-Tetrahydro-3-methylisoquinoline Hydrochloride, is a member of the tetrahydroisoquinolines (THIQ) class of compounds . THIQ-based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They are known to target monoaminergic systems in the brain .

Mode of Action

The compound interacts with its targets, primarily the monoaminergic systems, to exert its biological effects . It has been suggested that 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous monoamine, prevents the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (MPP (+)) and other endogenous neurotoxins .

Biochemical Pathways

The compound affects the monoaminergic systems in the brain, which are involved in various biochemical pathways . It has been found to have neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .

Pharmacokinetics

It is known that the compound is enzymatically formed in the brain , suggesting that it may have good bioavailability in the central nervous system.

Result of Action

The compound has been found to have neuroprotective effects. It demonstrates neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins . It also prevents the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (MPP (+)) and other endogenous neurotoxins .

properties

IUPAC Name

3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-8-6-9-4-2-3-5-10(9)7-11-8;/h2-5,8,11H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMOKSHDKADJNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

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